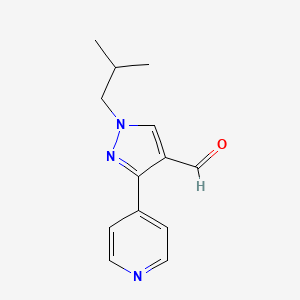

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17902350

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O |

|---|---|

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C13H15N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-3-5-14-6-4-11/h3-6,8-10H,7H2,1-2H3 |

| Standard InChI Key | NYMYYPFQPZTDDL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)C=O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Its IUPAC name is 2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-4-carbaldehyde, reflecting the substituent positions on the pyrazole ring. Key structural attributes include:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.

-

Isobutyl group (position 1): A branched alkyl chain that enhances lipophilicity and influences steric interactions.

-

Pyridin-4-yl group (position 3): A planar aromatic system with a nitrogen atom at the para position, contributing to electronic effects and metal-coordination capabilities.

-

Carbaldehyde (position 4): A reactive aldehyde group that participates in condensation and nucleophilic addition reactions.

The compound’s structural uniqueness lies in the spatial arrangement of substituents, which modulates its electronic environment and reactivity. For instance, the pyridin-4-yl group’s para-nitrogen atom may facilitate interactions with biological targets, while the carbaldehyde group serves as a synthetic handle for further derivatization.

Synthetic Methodologies

Core Pyrazole Formation

The synthesis of pyrazole derivatives typically begins with the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, a plausible route involves:

-

Hydrazine Formation: Reaction of isobutylhydrazine with 4-pyridinecarboxaldehyde to generate a hydrazone intermediate.

-

Cyclization: Acid- or base-catalyzed cyclization of the hydrazone with a β-keto aldehyde or equivalent to form the pyrazole ring.

Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization efficiency |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |

| Catalysts | KOH (10 mol%) | Accelerates condensation |

| Reaction Time | 6–8 hours | Ensures completion |

Data adapted from methodologies for related pyrazole carbaldehydes .

Reactivity and Functionalization

The carbaldehyde group at position 4 is the primary site for chemical modifications:

-

Condensation Reactions: Reacts with amines to form Schiff bases, useful in ligand design.

-

Nucleophilic Additions: Grignard reagents or hydrides convert the aldehyde to alcohols or alkanes.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol for further derivatization.

The pyridin-4-yl group enhances metal-coordination capacity, making the compound a candidate for catalytic or sensor applications. For example, its nitrogen atoms can bind to transition metals like palladium or copper, facilitating cross-coupling reactions.

Biological and Industrial Applications

| Analog Structure | Bioactivity | Mechanism |

|---|---|---|

| 3-Nitro-pyrazole derivatives | Anticancer (IC₅₀: 2–10 μM) | Topoisomerase II inhibition |

| Pyrazin-2-yl pyrazoles | Antimicrobial (MIC: 4 μg/mL) | Cell wall synthesis disruption |

| Isobutyl-pyrazole carbaldehydes | Anti-inflammatory | COX-2 enzyme suppression |

Data synthesized from studies on related compounds .

The carbaldehyde group may enhance binding to biological targets via covalent interactions, while the pyridinyl moiety could improve solubility and bioavailability.

Material Science Applications

-

Coordination Polymers: Pyridinyl nitrogen and aldehyde groups enable the construction of metal-organic frameworks (MOFs) with tunable porosity.

-

Organic Electronics: Conjugated pyrazole derivatives serve as electron-transport layers in OLEDs due to their stable π-systems.

Comparative Analysis with Structural Analogs

The positional isomerism of substituents profoundly impacts physicochemical and biological properties:

| Compound Name | Pyridine Position | Carbaldehyde Position | Key Differences |

|---|---|---|---|

| 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | 2 | 5 | Higher lipophilicity; reduced solubility |

| 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde | 2 (pyrazine) | 5 | Enhanced hydrogen-bonding capacity |

| Target Compound | 4 | 4 | Improved electronic delocalization |

The target compound’s pyridin-4-yl group enables symmetric charge distribution, potentially enhancing intermolecular interactions in solid-state applications.

Challenges and Future Directions

-

Synthetic Challenges: Positional selectivity in formylation remains a hurdle; current methods favor carbaldehyde formation at position 5 .

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains to validate hypothesized activities.

-

Computational Modeling: Molecular docking studies could predict binding affinities for kinases or GPCRs, guiding drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume